molecular formula C16H15N3O3S B2553124 4-methoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide CAS No. 851978-23-9

4-methoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide

Cat. No.: B2553124
CAS No.: 851978-23-9
M. Wt: 329.37
InChI Key: DNKOMIKGQYAYBB-UHFFFAOYSA-N
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Description

4-methoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is a chemical compound that belongs to the class of benzothiazole derivatives

Scientific Research Applications

Mechanism of Action

Preparation Methods

The synthesis of 4-methoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide typically involves the reaction of 4-methoxybenzohydrazide with 4-methoxy-1,3-benzothiazol-2-yl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Chemical Reactions Analysis

4-methoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

4-methoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide can be compared with other benzothiazole derivatives, such as:

The uniqueness of 4-methoxy-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development.

Properties

IUPAC Name

4-methoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-21-11-8-6-10(7-9-11)15(20)18-19-16-17-14-12(22-2)4-3-5-13(14)23-16/h3-9H,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKOMIKGQYAYBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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